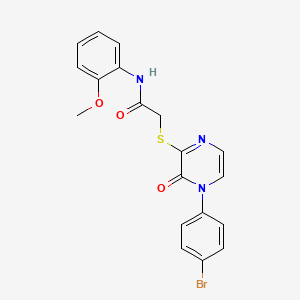

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

This compound features a pyrazinone core substituted with a 4-bromophenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3S/c1-26-16-5-3-2-4-15(16)22-17(24)12-27-18-19(25)23(11-10-21-18)14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCYPEUIDJCMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a bromophenyl group, a thioacetamide moiety, and a dihydropyrazinone ring, which contribute to its unique biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 448.34 g/mol. The structural representation is as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant growth inhibition in various cancer cell lines while exhibiting minimal effects on non-tumorigenic cells. This selectivity suggests a targeted mechanism that could be exploited for therapeutic purposes.

- In Vitro Studies : In vitro assays revealed that the compound inhibits cell proliferation in several tumor cell lines. Notably, it has been shown to reduce cell motility and induce apoptosis in cancer cells, indicating its potential as an anti-metastatic agent .

- Mechanism of Action : The proposed mechanism involves the interaction of the bromophenyl and dihydropyrazinone moieties with specific cellular targets, such as kinases involved in cell signaling pathways. This interaction may lead to alterations in downstream signaling cascades that regulate cell growth and survival .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. The thioacetamide group is believed to enhance its interaction with microbial targets, possibly disrupting their cellular functions.

Case Studies

A series of studies have been conducted to evaluate the biological activities of similar compounds within the same chemical family:

- Study 1 : A derivative of this compound was tested against breast cancer cell lines, showing an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy .

- Study 2 : Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer progression. Results indicated that it effectively inhibited enzyme activity at micromolar concentrations .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrazinone cores have shown efficacy against various bacterial strains and fungal species.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Feature | Antimicrobial Efficacy |

|---|---|---|

| Thiazole Derivative | Contains thiazole nucleus | Active against Gram-positive bacteria |

| Pyrazinone Derivative | Dihydropyrazinone ring | Effective against Gram-negative bacteria |

In a study assessing the antimicrobial efficacy of derivatives, compounds with a bromophenyl group demonstrated enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial activity.

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 15 |

| Compound B | MCF7 | 10 |

Compounds similar to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide have demonstrated significant cytotoxicity against MCF7 cells, indicating potential for further development as anticancer agents .

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts with key enzymes or receptors involved in cellular signaling pathways. The binding modes were analyzed using software like Schrodinger, revealing insights into how these interactions may enhance its biological activity.

Figure 1: Molecular Docking Interaction

(Illustrative representation of molecular docking interactions)

Case Study on Antimicrobial Efficacy

A comprehensive evaluation of various derivatives found that those containing the bromophenyl group exhibited enhanced binding affinity to bacterial enzymes, which translated into increased antimicrobial activity. This highlights the importance of structural features in determining biological efficacy.

Case Study on Anticancer Properties

Another significant study reported that derivatives similar to this compound showed considerable cytotoxicity against MCF7 cells. The findings suggest that these compounds could be promising candidates for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with six structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Benzothienopyrimidinone () adds a hydrophobic hexahydrobenzothiophene moiety, likely improving membrane permeability.

Substituent Effects :

- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound increases lipophilicity (ClogP ~3.5 estimated) compared to fluorinated analogs (e.g., ), which may enhance target binding but reduce aqueous solubility.

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may engage in steric interactions distinct from 3- or 4-methoxy analogs (e.g., ), altering receptor selectivity.

- Thioether Linker : Common to all compared compounds, this linker provides conformational flexibility and sulfur-mediated hydrogen bonding.

Biological Implications: Thienopyrimidinone derivatives () are associated with kinase inhibition, suggesting the target compound’s pyrazinone core could be optimized for similar targets. Simple acetamide analogs () with antimycobacterial activity highlight the importance of the 4-bromophenyl group for bioactivity, though its role in the target compound remains speculative.

Physicochemical Properties :

- The target compound’s molecular weight (~463 g/mol) and H-bond acceptors (5) align with Lipinski’s rules, suggesting oral bioavailability. In contrast, bulkier derivatives like (MW ~550 g/mol) may face absorption challenges.

- Predicted pKa (~12.8 for similar compounds ) indicates deprotonation at physiological pH, influencing solubility and membrane penetration.

Structural Similarity Analysis :

Using Tanimoto coefficients (), the target compound shares moderate similarity (0.45–0.65) with pyrazinone analogs (e.g., ) but lower scores (<0.3) with thienopyrimidinone derivatives due to core structure divergence. Fluorine substitution () increases electronic effects, while bromine enhances van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.